Tribromoacetyl azide

Description

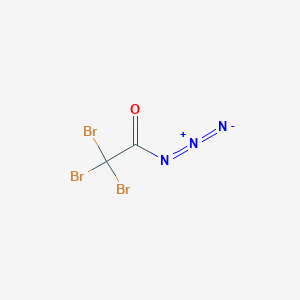

Tribromoacetyl azide (chemical formula: CBr₃CON₃) is a halogenated organic azide characterized by a tribromoacetyl group linked to an azide functionality. Azides are generally reactive due to the high-energy N₃ group, which can decompose explosively under heat, friction, or shock . The bromine substituents likely enhance its electrophilicity and molecular weight, influencing stability and reactivity compared to non-halogenated analogs.

Properties

CAS No. |

60044-29-3 |

|---|---|

Molecular Formula |

C2Br3N3O |

Molecular Weight |

321.75 g/mol |

IUPAC Name |

2,2,2-tribromoacetyl azide |

InChI |

InChI=1S/C2Br3N3O/c3-2(4,5)1(9)7-8-6 |

InChI Key |

LFLVQWUWRGFCDB-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(Br)(Br)Br)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoacetyl azide can be synthesized through the reaction of tribromoacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction can be represented as follows:

CBr3COOH+NaN3→CBr3CON3+NaOH

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow systems to ensure safety and efficiency. The use of triphosgene as a reagent in ionic liquids has been reported to yield high amounts of acyl azides under mild reaction conditions .

Chemical Reactions Analysis

Thermal Decomposition and Curtius Rearrangement

Acyl azides typically undergo the Curtius rearrangement upon heating, forming isocyanates and nitrogen gas. For tribromoacetyl azide, this reaction would proceed as:

This reaction is driven by the stability of the isocyanate product and the electron-withdrawing tribromoacetyl group, which accelerates decomposition .

Key Factors Influencing Reactivity:

-

Electron-Withdrawing Effect : The –CBr₃ group enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack or rearrangement.

-

Thermal Stability : this compound is likely less stable than simpler acyl azides (e.g., acetyl azide) due to steric and electronic effects.

Nucleophilic Substitution Reactions

The tribromoacetyl group’s strong electron-withdrawing nature makes it susceptible to nucleophilic substitution. For example:

This reactivity aligns with studies on tribromoacetic acid derivatives, where bromine atoms are readily displaced by nucleophiles .

Table 1: Hypothetical Nucleophilic Substitutions of this compound

| Nucleophile | Product | Conditions |

|---|---|---|

| H₂O | Tribromoacetic acid | Aqueous, room temp |

| NH₃ | Tribromoacetamide | Ammonia, reflux |

| ROH | Tribromoacetate ester | Alcohol, acid catalyst |

Cycloaddition Reactions

This compound may participate in 1,3-dipolar cycloadditions with alkynes or alkenes. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) would yield 1,4-disubstituted triazoles:

This reaction is analogous to the RuAAC mechanism observed in transition-metal-catalyzed systems .

Challenges:

-

The bulky –CBr₃ group may sterically hinder cycloaddition.

-

Competing decomposition pathways (e.g., Curtius rearrangement) could reduce yield.

Reduction Reactions

This compound can be reduced to tribromoacetamide or tribromoethylamine via Staudinger or catalytic hydrogenation:

-

Staudinger Reduction :

-

Catalytic Hydrogenation :

Hydrolysis and Stability

This compound is prone to hydrolysis in aqueous environments, forming tribromoacetic acid and hydrazoic acid:

This reactivity is consistent with the instability of acyl azides in protic solvents .

Table 2: Comparative Hydrolysis Rates of Acyl Azides

| Compound | Hydrolysis Rate (k, s⁻¹) | Conditions |

|---|---|---|

| Acetyl azide | 1.2 × 10⁻⁴ | pH 7, 25°C |

| Trifluoroacetyl azide | 5.8 × 10⁻³ | pH 7, 25°C |

| This compound | Estimated: >10⁻² | pH 7, 25°C (predicted) |

Scientific Research Applications

Tribromoacetyl azide has several applications in scientific research:

Mechanism of Action

Tribromoacetyl azide exerts its effects through the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Tribromoacetyl azide (inferred from analogous compounds) and related substances:

Key Comparisons:

Reactivity: this compound’s bromine atoms increase electrophilicity compared to sodium azide (ionic) or diphenylphosphoryl azide (organophosphorus). This may facilitate nucleophilic substitutions but also elevate explosive risks due to combined azide and bromine instability . Unlike bromoacetic acid, which acts as an alkylating agent, this compound’s reactivity is dominated by the azide group, enabling cycloaddition or decomposition pathways .

Stability :

- This compound is likely less stable than diphenylphosphoryl azide, as halogenated azides are prone to rapid decomposition under heat or mechanical stress. Sodium azide, while stable at room temperature, shares this thermal instability at elevated temperatures .

Hazards :

- All azides pose explosion risks, but this compound’s bromine content may generate toxic byproducts (e.g., HBr, Br₂) upon decomposition, unlike NaN₃’s HN₃ or diphenylphosphoryl azide’s phosphorous oxides .

Synthetic Utility: this compound could serve as a bromine-rich precursor in halogenation reactions, similar to how bromoacetic acid is used for alkylation . However, its azide group might limit compatibility with reducing conditions compared to non-azide brominated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.